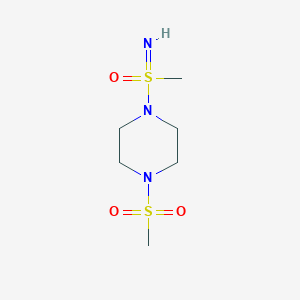
2-(Tert-butyl)-2-methoxy-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-2-methoxy-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. The tert-butyl group attached to the 2-position of the dioxolane ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-2-methoxy-1,3-dioxolane typically involves the reaction of tert-butyl alcohol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-2-methoxy-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butyl)-2-methoxy-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-2-methoxy-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during synthetic processes. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dioxolane: Lacks the tert-butyl group, making it less sterically hindered.
2-(Tert-butyl)-1,3-dioxolane: Lacks the methoxy group, which can affect its reactivity.
2-Methyl-2-methoxy-1,3-dioxolane: Has a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Uniqueness
2-(Tert-butyl)-2-methoxy-1,3-dioxolane is unique due to the presence of both the tert-butyl and methoxy groups. The tert-butyl group provides significant steric hindrance, which can influence the compound’s reactivity and stability. The methoxy group can participate in various chemical reactions, making the compound versatile in synthetic applications.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-tert-butyl-2-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(9-4)10-5-6-11-8/h5-6H2,1-4H3 |
InChI Key |
AFNCBLPOWJKWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OCCO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)


